2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSJOYOVJHBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridinepropanoic acid.
Alkylation: The 3-pyridinepropanoic acid is subjected to alkylation using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Research indicates that 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and cell proliferation.
Case Study: Enzyme Interaction Studies
A study investigated the binding affinities of this compound with various enzymes. The results demonstrated that the compound could effectively inhibit certain enzyme activities associated with inflammatory responses. This suggests its potential as a therapeutic agent for conditions like arthritis or cancer.
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Arthritis treatment |
| Anticancer | Modulation of cell proliferation pathways | Cancer therapy |
| Enzyme inhibition | Binding to active sites of target enzymes | Biochemical probes for research |
Coordination Chemistry
Chelating Agent Properties
this compound acts as a bidentate chelating agent for metal ions, which is crucial in the synthesis of coordination polymers. It has been utilized in the preparation of coordination complexes with metals such as silver (Ag), copper (Cu), and zinc (Zn), enhancing their fluorescence properties.
Case Study: Synthesis of Coordination Polymers
In a hydrothermal synthesis experiment, this compound was reacted with metal nitrates to produce coordination polymers. These polymers exhibited unique optical properties suitable for applications in sensors and photonic devices.
Table 2: Coordination Chemistry Applications
| Metal Ion | Coordination Mode | Resulting Complex |
|---|---|---|
| Silver | Bidentate | [Ag(PPA)₂] |
| Copper | Bidentate | [Cu(PPA)₂(H₂O)₂] |
| Zinc | Bidentate | [Zn(PPA)₂(H₂O)₂] |
Material Science
Fluorescence Enhancement
The compound has shown promise in enhancing the fluorescence of rare-earth ions when used in sol-gel processes. This application is particularly relevant for developing advanced materials for optoelectronic devices.
Case Study: Sol-Gel Process
Research demonstrated that incorporating this compound into sol-gel matrices improved the fluorescence efficiency of doped rare-earth ions. This advancement could lead to more efficient light-emitting devices or sensors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations
- Amino-substituted analogs: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5) replaces the dimethyl group with an amino group, altering polarity and hydrogen-bonding capacity . 3-Amino-3-(pyridin-3-yl)propanoic acid (CAS 62247-21-6) features an amino group at the 3-position, creating a β-amino acid structure with distinct stereochemical implications .
- Oxygen-linked derivatives: 2-(Pyridin-3-yloxy)propanoic acid (CAS 347186-55-4) introduces an ether linkage, increasing hydrophilicity compared to the dimethyl-substituted compound .
Key Structural Differences
Physicochemical Properties
Solubility and Molecular Weight
- Water solubility: Pyridine-containing propanoic acids generally exhibit low water solubility due to hydrophobic substituents. For example, Diclofenac (a related NSAID) has a solubility of 33 mg/L at 25°C, influenced by its dichloroanilino group .
- Molecular weight: The dimethyl substituents in this compound likely increase its molecular weight (~195–210 g/mol) compared to simpler analogs like (R)-2-amino-3-(pyridin-3-yl)propanoic acid (166.18 g/mol) .
Stereochemical Considerations
- The quaternary carbon in this compound eliminates chirality, unlike amino-substituted derivatives (e.g., (R)- or (S)-enantiomers), which exhibit stereospecific bioactivity .
Biological Activity
2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is a pyridine derivative that has attracted attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, leading to implications in therapeutic applications such as anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.19 g/mol. The compound features a propanoic acid moiety attached to a pyridine ring, with two methyl groups at the second carbon position of the propanoic acid. This specific substitution pattern influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways related to critical biological processes such as inflammation and apoptosis. The compound may interact with specific enzymes or receptors, leading to alterations in cellular functions.
Interaction Studies
Research indicates that this compound can bind to various molecular targets. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, thereby affecting cellular processes such as cell proliferation and inflammatory responses.
Biological Activities
1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro studies demonstrated that this compound significantly decreased the viability of cancer cell lines such as Caco-2 cells (39.8% viability compared to untreated controls) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity highlights its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity (%) | Unique Features |
|---|---|---|
| 3-Pyridinepropanoic acid | 0.80 | Lacks dimethyl groups; different reactivity |
| 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid | 0.98 | Different pyridine position |
| 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | 0.94 | Different ring structure; unique reactivity |
The presence of two methyl groups at the second carbon position enhances the stability and solubility of this compound compared to its analogs.
Case Studies
- Antitumor Efficacy : A study focused on the effects of this compound on human cancer cell lines revealed significant reductions in cell viability and alterations in gene expression related to apoptosis .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential utility in treating conditions like arthritis .
Q & A
Q. What are the recommended synthetic strategies for 2,2-dimethyl-3-(pyridin-3-yl)propanoic acid?
- Methodological Answer: A plausible route involves coupling a pyridinyl fragment with a pre-functionalized propanoic acid backbone. For example:
Nucleophilic substitution : React 3-bromopyridine with a tert-butyl malonate derivative to introduce the dimethyl groups.
Hydrolysis : Convert the ester intermediate to the carboxylic acid under acidic or basic conditions.
Characterization should include ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS to assess purity. Similar strategies are employed for pyridinyl-propanoic acid derivatives in coordination chemistry (e.g., trans-platinum complexes) .
Q. How can I verify the structural integrity of this compound during synthesis?
- Methodological Answer: Use X-ray crystallography to resolve the stereochemistry and confirm substituent positions. If crystals are unavailable, 2D NMR (COSY, HSQC, HMBC) can differentiate between pyridinyl C3-substitution and other isomers. Compare spectroscopic data with structurally analogous compounds, such as 2-(pyridin-3-yl)propanoic acid derivatives .
Q. What are the primary applications of this compound in basic research?
- Methodological Answer: The compound serves as:
- A ligand in coordination chemistry (e.g., platinum(II) complexes for catalytic studies) .
- A building block for synthesizing fluorinated analogs (e.g., 6-fluoropyridinyl derivatives for receptor modulation studies) .
- A substrate in enzymatic assays to probe steric effects due to its dimethyl groups.
Advanced Research Questions
Q. How can I address discrepancies in solubility data for this compound across studies?
- Methodological Answer: Solubility variations may arise from:
- Counterion effects : Salt forms (e.g., hydrochloride) improve aqueous solubility.
- Crystallinity : Amorphous vs. crystalline states alter dissolution rates.
- Impurities : Residual solvents or byproducts (e.g., tert-butyl esters) can skew results.
Conduct thermogravimetric analysis (TGA) to assess crystallinity and ICP-MS to detect metal impurities. Refer to safety data sheets for handling protocols .
Q. What experimental design considerations are critical for studying its coordination chemistry?
- Methodological Answer: Key factors include:
- pH control : The carboxylic acid group deprotonates at physiological pH, affecting metal binding.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility.
- Stoichiometry : Optimize metal-to-ligand ratios via Job’s plot analysis.
For example, trans-platinum complexes require strict anaerobic conditions to prevent oxidation .
Q. How can I resolve conflicting bioactivity data (e.g., receptor binding vs. no activity)?
- Methodological Answer: Contradictions may stem from:
- Stereochemical purity : Enantiomeric impurities (e.g., R vs. S configurations) can nullify activity. Validate using chiral HPLC .
- Assay conditions : Adjust buffer ionic strength or temperature to mimic physiological environments.
- Off-target effects : Screen against related receptors (e.g., glutamate receptors) using radioligand displacement assays .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add antioxidants (e.g., BHT) for free radical-prone compounds.
- Periodic QC : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and compare with fresh batches using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
